KadcoccinicacidJ

Description

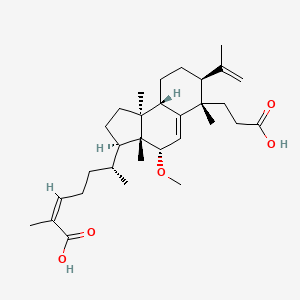

Kadcoccinic acid J is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant used in traditional medicine for its antioxidant and cytotoxic properties . It belongs to the kadcoccinic acid series (A–J), which features a tetracyclic lanostane skeleton modified with hydroxyl, ketone, and carboxyl groups. While its exact structure remains less characterized than earlier members of the series (e.g., kadcoccinic acids A and C, confirmed via X-ray crystallography ), its biogenetic relationship to these compounds suggests a shared biosynthetic pathway involving oxidative modifications of the lanostane core . Kadcoccinic acid J is distinguished by its unique substitution pattern, though specific structural details (e.g., position of hydroxylation) require further elucidation.

Properties

Molecular Formula |

C31H48O5 |

|---|---|

Molecular Weight |

500.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(3R,3aR,4S,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-4-methoxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C31H48O5/c1-19(2)22-12-13-24-25(29(22,5)16-15-27(32)33)18-26(36-8)31(7)23(14-17-30(24,31)6)20(3)10-9-11-21(4)28(34)35/h11,18,20,22-24,26H,1,9-10,12-17H2,2-8H3,(H,32,33)(H,34,35)/b21-11-/t20-,22+,23-,24-,26+,29+,30+,31+/m1/s1 |

InChI Key |

GUPPEZTVKFRPJW-RXJUGCOSSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)OC)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(C=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of KadcoccinicacidJ involves several key steps, including the construction of a cyclopentenone scaffold through a gold(I)-catalyzed cyclization of an enynyl acetate . This step is crucial for assembling the natural product skeleton. The synthesis also highlights an efficient copper-mediated conjugate addition, merged with a gold(I)-catalyzed Conia-ene reaction to connect the two fragments, thereby forging the D-ring of the natural product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: KadcoccinicacidJ undergoes various chemical reactions, including oxidation, reduction, and substitution . The central structural element of its synthesis is a cyclopentenone motif, which allows for the assembly of the natural product skeleton .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include gold(I) catalysts for cyclization reactions and copper-mediated reagents for conjugate additions . These reactions are typically carried out under controlled conditions to ensure the desired regioisomeric and stereochemical outcomes .

Major Products: The major products formed from these reactions include the cyclopentenone scaffold and the D-ring of the natural product . These intermediates are crucial for the successful synthesis of this compound .

Scientific Research Applications

KadcoccinicacidJ has been studied for its potential pharmacological activities, including anti-HIV, cytotoxic, and anti-tumor effects . It is also being investigated for its antioxidant and hepatoprotective properties . These activities make this compound a promising candidate for further research in the fields of chemistry, biology, medicine, and industry .

Mechanism of Action

The mechanism of action of KadcoccinicacidJ is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways . The compound’s unique structure, featuring a rearranged lanostane skeleton, likely plays a role in its biological activities . Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Kadcoccinic Acid Series (A–J)

The kadcoccinic acids share a lanostane backbone but differ in oxidation states and substituents:

Note: Exact molecular data for kadcoccinic acid J is pending full characterization. Structural inferences are based on biogenetic trends .

Comparison with Non-Kadcoccinic Triterpenoids

Kadcoccinic acid J differs from other triterpenoid classes in skeleton type and functionalization:

Structural distinctions:

- Skeleton: Kadcoccinic acid J’s tetracyclic lanostane framework contrasts with the pentacyclic ursane/oleanane skeletons of ursolic and maslinic acids.

- Functionalization : Unlike ursolic acid’s single hydroxyl group, kadcoccinic acids typically exhibit polyoxygenation (e.g., kadcoccinic G has three hydroxyls ), which may enhance radical-scavenging capacity.

Bioactivity and Metabolic Distribution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.